molecular formula C24H22N2O2 B11652245 Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B11652245
M. Wt: 370.4 g/mol
InChI Key: MDHQMFPHQMYTQA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-(2-ethylanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C24H22N2O2/c1-3-16-9-6-8-12-21(16)26-23-19-14-13-17-10-5-7-11-18(17)22(19)25-15-20(23)24(27)28-4-2/h5-15H,3-4H2,1-2H3,(H,25,26)

InChI Key

MDHQMFPHQMYTQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=CC4=CC=CC=C4C3=NC=C2C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves the condensation of 2-ethylphenylamine with a suitable quinoline derivative. One common method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach utilizes nanostructured titanium dioxide photocatalysts under microwave irradiation . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous-flow processes. The use of recyclable catalysts and solvent-free conditions is emphasized to ensure sustainability and cost-effectiveness. Techniques such as microwave-assisted synthesis and photocatalytic methods are often employed to enhance reaction rates and yields .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethylphenylamino group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

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